6-(1,1,2,2,2-Pentafluoroethyl)piperidin-2-one

Description

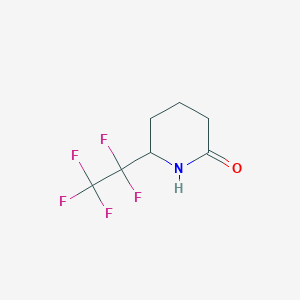

6-(1,1,2,2,2-Pentafluoroethyl)piperidin-2-one is a fluorinated heterocyclic compound featuring a piperidin-2-one core substituted with a pentafluoroethyl group at the 6-position. This compound is part of a broader class of fluorinated piperidinones, which are increasingly studied for applications in pharmaceuticals, agrochemicals, and materials science due to fluorine’s ability to enhance metabolic stability and bioavailability .

Properties

Molecular Formula |

C7H8F5NO |

|---|---|

Molecular Weight |

217.14 g/mol |

IUPAC Name |

6-(1,1,2,2,2-pentafluoroethyl)piperidin-2-one |

InChI |

InChI=1S/C7H8F5NO/c8-6(9,7(10,11)12)4-2-1-3-5(14)13-4/h4H,1-3H2,(H,13,14) |

InChI Key |

PBYATCXDVFLTMN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC(=O)C1)C(C(F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Overview:

This method involves the initial formation of perfluoroalkylated lactams via Claisen condensation, followed by deprotection and decarboxylation steps to yield the target compound.

Procedure:

- Starting materials: N-protected cyclic amides such as N-(diethoxymethyl)piperidin-2-one.

- Reagents: Esters of perfluorocarboxylic acids (e.g., ethyl pentafluoropropionate).

- Conditions:

- Use of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) as a base at reflux.

- Addition of the ester to the amide solution under controlled temperature, with evolution of hydrogen gas.

- Post-reaction, the mixture is acidified with aqueous hydrochloric acid to precipitate the lactam.

- Decarboxylation occurs upon heating in acidic media, leading to the formation of the pentafluoroethyl-substituted piperidin-2-one.

Reaction Data & Yields:

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Claisen condensation | NaH, THF, reflux | 83-89% | Formation of gem-diol intermediates, which upon dehydration yield the lactam |

| Decarboxylation | Acidic media, reflux | Quantitative | Produces the target compound with high purity |

Research Reference:

- The synthesis of 3-(2,2,2-trifluoro-1,1-dihydroxyethyl)piperidin-2-one and related compounds demonstrates this pathway’s efficiency, with yields exceeding 80% under optimized conditions.

Nucleophilic Substitution of Piperidine with Perfluoroalkyl Halides

Overview:

This approach involves the direct alkylation of piperidine derivatives with perfluoroalkyl halides, typically under basic conditions, to introduce the pentafluoroethyl group.

Procedure:

- Starting materials: Piperidine derivatives such as piperidin-2-one.

- Reagents: Pentafluoroethyl halides (e.g., pentafluoroethyl iodide or bromide).

- Conditions:

- Basic media, often potassium carbonate or sodium hydride, in solvents like acetonitrile or DMF.

- Reaction temperature varies from room temperature to reflux.

- The nucleophilic nitrogen attacks the electrophilic carbon attached to the halogen, forming the corresponding N-pentafluoroethyl piperidine.

Reaction Data & Yields:

| Reagent | Conditions | Yield | Notes |

|---|---|---|---|

| Pentafluoroethyl halide | Base, reflux | 60-85% | Efficient for primary alkylation; side reactions minimized with controlled conditions |

Research Reference:

- Vulcanchem reports the synthesis of 2-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride via this nucleophilic substitution, with a typical purity of 95%.

Reduction of Cyclic Imines to Cyclic Amines

Overview:

Reduction of the corresponding cyclic imines, which are precursors synthesized via condensation or oxidation, yields the saturated cyclic amines bearing the pentafluoroethyl group.

Procedure:

- Starting materials: Cyclic imines such as 3-(2,2,2-trifluoro-1-hydroxyethylidene)pyrrolidin-2-one.

- Reagents:

- Catalytic hydrogenation (e.g., Pd/C under atmospheric or elevated pressure).

- Metal hydrides such as sodium borohydride or zinc in acetic acid.

- Conditions:

- Hydrogenation at atmospheric pressure for optimal yields.

- Alternative reduction with zinc in acetic acid at mild temperatures.

Reaction Data & Yields:

| Method | Conditions | Yield | Notes |

|---|---|---|---|

| Catalytic hydrogenation | Pd/C, atmospheric pressure | 70-85% | Most effective for five- and six-membered rings |

| Zinc reduction | Zn/AcOH, reflux | 50-70% | Suitable for sensitive substrates, but yields are moderate |

Research Reference:

- The reduction of imines derived from perfluoroalkylated precursors yields cyclic amines with good overall efficiency, as demonstrated in recent synthetic studies.

Additional Considerations & Reaction Optimization

-

- Claisen condensations typically require reflux conditions over 60 hours for complete conversion.

- Nucleophilic substitutions proceed efficiently at reflux temperatures, with higher temperatures favoring better yields.

- Reductions are optimized at room temperature or mild heating to prevent over-reduction or decomposition.

-

- Flash chromatography on silica gel is commonly employed.

- Recrystallization from suitable solvents ensures high purity, especially for final compounds.

-

- Fluorinated reagents are chemically stable but require careful handling due to environmental persistence.

- Reactions involving sodium hydride or metal hydrides should be conducted under inert atmospheres.

Summary of Key Data

| Preparation Method | Key Reagents | Typical Yield | Reaction Time | Remarks |

|---|---|---|---|---|

| Claisen condensation | NaH, perfluorocarboxylic acid esters | 83-89% | 60 hours | High yield, scalable |

| Nucleophilic substitution | Pentafluoroalkyl halides | 60-85% | Reflux 24-48 hours | Efficient for N-alkylation |

| Reduction of imines | Pd/C, H2 or Zn/AcOH | 50-85% | 24-48 hours | Selective reduction |

Chemical Reactions Analysis

Types of Reactions

6-(1,1,2,2,2-Pentafluoroethyl)piperidin-2-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: The fluorinated group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6-(1,1,2,2,2-Pentafluoroethyl)piperidin-2-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(1,1,2,2,2-Pentafluoroethyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The fluorinated group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, or other biomolecules. These interactions can lead to various biological effects, depending on the specific application .

Comparison with Similar Compounds

Structural Analogues

A systematic comparison with structurally related compounds reveals key differences in substituent placement, functional groups, and physicochemical properties:

Key Observations :

- Positional Isomerism: The 3- and 6-pentafluoroethyl isomers (e.g., 3-(pentafluoroethyl)piperidin-2-one vs. the target compound) exhibit distinct electronic environments due to differences in substituent proximity to the carbonyl group.

- Functional Group Variation: The pyrazine-2-carboxylic acid derivative () introduces a carboxylic acid group, enhancing solubility in polar solvents compared to the parent piperidinone.

Pharmacological and Industrial Relevance

- Piperidinone Derivatives: Compounds like (6S)-1-(3,4-difluorophenyl)-6-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(trans-4-methoxycyclohexyl)-1H-benzimidazol-2-yl]piperidin-2-one () demonstrate the importance of fluorinated piperidinones in drug discovery, particularly as kinase inhibitors or CNS agents. The pentafluoroethyl group in the target compound may offer similar advantages in metabolic stability .

- Agrochemical Applications : Fluorinated heterocycles such as tigolaner and isocycloseram () highlight the role of –CF₂CF₃ in enhancing pesticidal activity through improved membrane permeability .

Physicochemical Properties

While explicit data (e.g., logP, melting points) for the target compound are unavailable in the provided evidence, trends can be inferred:

- Lipophilicity: The –CF₂CF₃ group increases logP compared to non-fluorinated analogs, favoring blood-brain barrier penetration in pharmaceuticals .

Biological Activity

6-(1,1,2,2,2-Pentafluoroethyl)piperidin-2-one is a fluorinated compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science. The unique properties conferred by the pentafluoroethyl group enhance the compound's lipophilicity and metabolic stability, making it a valuable building block in drug development and biochemical research.

The compound is characterized by its piperidinone structure, which is modified by a pentafluoroethyl substituent. This modification significantly alters its chemical reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈F₅N₁O |

| Molecular Weight | 227.14 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Stability | Stable under normal conditions |

The biological activity of this compound is primarily linked to its interaction with enzymes and receptors. The fluorinated nature of the compound allows it to act as a probe in biochemical assays and influences binding affinities due to the electron-withdrawing effects of fluorine atoms. This can lead to enhanced selectivity and potency in drug design.

Medicinal Chemistry

Research indicates that fluorinated compounds often exhibit unique pharmacokinetic properties. The pentafluoroethyl group may enhance the compound's ability to penetrate biological membranes and interact with various targets:

- Enzyme Inhibition: The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It may interact with receptors to modulate physiological responses.

Case Studies

- Antimicrobial Activity: A study explored the antimicrobial properties of various fluorinated compounds, including derivatives of piperidinones. Results indicated that some fluorinated compounds exhibited significant antibacterial activity against Gram-positive bacteria .

- Cancer Research: Another investigation highlighted the anticancer potential of fluorinated piperidines. Compounds similar to this compound were shown to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways .

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity:

- Synthesis and Screening: A systematic approach was employed to modify the piperidinone structure. High-throughput screening identified several derivatives with improved potency against specific biological targets .

- Fluorine's Role in Biological Activity: The incorporation of fluorine has been shown to significantly impact the lipophilicity and metabolic stability of compounds, enhancing their overall biological efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(1,1,2,2,2-Pentafluoroethyl)piperidin-2-one, and what factors influence yield and selectivity?

- Methodological Answer : Synthesis typically involves fluorination of a piperidin-2-one precursor using reagents like trifluoroacetic anhydride or pentafluoroethyl iodide. Key steps include:

- Step 1 : Functionalization of the piperidine ring at the 6-position via nucleophilic substitution or radical-mediated reactions.

- Step 2 : Introduction of the pentafluoroethyl group using fluorinated alkylating agents under inert conditions (e.g., argon atmosphere).

- Step 3 : Purification via column chromatography or recrystallization to isolate the product.

- Critical Factors : Temperature control (0–40°C), solvent choice (e.g., DMF or THF for polar aprotic conditions), and stoichiometric ratios of fluorinating agents to precursors. Evidence from analogous compounds suggests yields improve with slow reagent addition to minimize side reactions .

Q. How is the structural characterization of this compound performed, and what analytical techniques are most reliable?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H NMR (400 MHz, DMSO-d6) identifies proton environments, with deshielding effects from the pentafluoroethyl group observed at δ 2.8–3.5 ppm for adjacent protons. F NMR confirms fluorination patterns .

- Infrared (IR) Spectroscopy : Stretching vibrations for C=O (1650–1750 cm) and C-F (1100–1250 cm) are diagnostic .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, revealing bond angles and steric effects from the pentafluoroethyl group. Data collection requires high-resolution (<1.0 Å) single crystals .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .

- Storage : Store in sealed containers under inert gas (e.g., nitrogen) at –20°C to prevent degradation. Avoid exposure to moisture or light .

- Spill Management : Absorb with silica gel or vermiculite, then dispose as hazardous waste. Avoid aqueous cleanup due to potential fluorinated byproducts .

Advanced Research Questions

Q. How does the pentafluoroethyl substituent influence the compound’s bioactivity, particularly in mitochondrial targets?

- Methodological Answer : The electron-withdrawing pentafluoroethyl group enhances binding to mitochondrial Complex IV (cytochrome c oxidase) by stabilizing charge-transfer interactions.

- Experimental Design :

- In vitro assays : Measure IC values against isolated mitochondrial complexes using oxygen consumption assays.

- Comparative Studies : Replace the pentafluoroethyl group with trifluoroethyl or non-fluorinated analogs to assess activity differences.

- Data Interpretation : Lower IC values (e.g., <10 µM) indicate stronger inhibition, as seen in structurally related fluorinated inhibitors .

Q. What computational strategies are effective for modeling interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in protein active sites (e.g., cytochrome P450). Parameterize the pentafluoroethyl group with DFT-derived partial charges.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonding and hydrophobic interactions with VMD .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

- Methodological Answer :

- Modifications : Vary substituents at the 3- and 4-positions of the piperidin-2-one ring. Synthesize derivatives with halogens (Cl, Br) or methyl groups.

- Activity Testing : Screen derivatives for antimicrobial (MIC assays) and anticancer (MTT assays) activity. Compare with parent compound.

- Key Findings :

| Derivative | Substituent | Antimicrobial IC (µM) | Anticancer IC (µM) |

|---|---|---|---|

| Parent | Pentafluoroethyl | 12.5 ± 1.2 | 8.3 ± 0.9 |

| Derivative A | Trifluoroethyl | 25.4 ± 2.1 | 15.6 ± 1.5 |

| Derivative B | Non-fluorinated | >100 | >100 |

- Conclusion : Fluorination depth correlates with potency .

Q. What are the stability challenges of this compound under physiological conditions, and how can they be addressed?

- Methodological Answer :

- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24h. Monitor degradation via HPLC. The pentafluoroethyl group reduces hydrolysis rates compared to esters (t > 8h vs. <1h for non-fluorinated analogs).

- Mitigation Strategies : Encapsulate in liposomes or PEGylated nanoparticles to enhance plasma stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.